2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
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Overview
Description
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a dioxane ring substituted with a propanol group. This compound is known for its stability and reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propanal under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the dioxolane reacts with the aldehyde group of propanal to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or amines.
Scientific Research Applications
2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves its ability to participate in nucleophilic addition and substitution reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form various derivatives and participate in complex chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of 2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol.
1,4-Dioxane-2,5-dione: Used as a reagent in coordination chemistry.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a propanol group, which imparts both stability and reactivity. This makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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